1-(Quinoxalin-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
1-(Quinoxalin-2-yl)pyrrolidine-2-carboxamide is a compound that features a quinoxaline ring attached to a pyrrolidine ring through a carboxamide linkage. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoxaline moiety is known for its versatile pharmacological properties, while the pyrrolidine ring is a common scaffold in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinoxalin-2-yl)pyrrolidine-2-carboxamide typically involves the formation of the quinoxaline ring followed by its attachment to the pyrrolidine ring. One common method is the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . This is followed by the reaction with a pyrrolidine derivative under appropriate conditions to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Quinoxalin-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoxaline ring can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction of the quinoxaline ring can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
1-(Quinoxalin-2-yl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Quinoxalin-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The quinoxaline moiety can interact with various enzymes and receptors, modulating their activity . The pyrrolidine ring can enhance the binding affinity and selectivity of the compound . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar quinoxaline-pyrrolidine structure but differ in the connectivity and substitution patterns.
Quinoxaline derivatives: Compounds like Olaquindox and Echinomycin have similar quinoxaline cores but different functional groups.
Uniqueness: 1-(Quinoxalin-2-yl)pyrrolidine-2-carboxamide is unique due to its specific combination of the quinoxaline and pyrrolidine rings, which imparts distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H14N4O |
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Molecular Weight |
242.28 g/mol |
IUPAC Name |
1-quinoxalin-2-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H14N4O/c14-13(18)11-6-3-7-17(11)12-8-15-9-4-1-2-5-10(9)16-12/h1-2,4-5,8,11H,3,6-7H2,(H2,14,18) |
InChI Key |
DSLANAWHTJUXEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3N=C2)C(=O)N |
Origin of Product |
United States |
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